molecular formula C8H7NO2S B13181412 2-(3-Cyano-5-methylthiophen-2-yl)acetic acid

2-(3-Cyano-5-methylthiophen-2-yl)acetic acid

Cat. No.: B13181412
M. Wt: 181.21 g/mol
InChI Key: QDNQKLFOPTTYKT-UHFFFAOYSA-N
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Description

2-(3-Cyano-5-methylthiophen-2-yl)acetic acid is an organic compound with the molecular formula C₈H₇NO₂S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyano-5-methylthiophen-2-yl)acetic acid typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of cyanoacetylation and the use of efficient catalysts and reaction conditions can be applied to scale up the synthesis for industrial purposes.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyano-5-methylthiophen-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 2-(3-Cyano-5-methylthiophen-2-yl)acetic acid involves its interaction with various molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The thiophene ring can also interact with enzymes and receptors, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Cyano-5-methylthiophen-2-yl)acetic acid is unique due to the presence of both the cyano and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C8H7NO2S

Molecular Weight

181.21 g/mol

IUPAC Name

2-(3-cyano-5-methylthiophen-2-yl)acetic acid

InChI

InChI=1S/C8H7NO2S/c1-5-2-6(4-9)7(12-5)3-8(10)11/h2H,3H2,1H3,(H,10,11)

InChI Key

QDNQKLFOPTTYKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)CC(=O)O)C#N

Origin of Product

United States

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